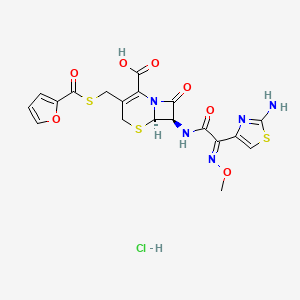
S-15176
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for S-15176 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of the piperazine ring and the attachment of the thiophenyl and trimethoxybenzyl groups. The industrial production methods are not extensively detailed in the literature, but they likely involve similar multi-step synthetic processes with optimization for large-scale production .
Chemical Reactions Analysis
S-15176 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
S-15176 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of partial fatty acid oxidation inhibitors. In biology and medicine, it has been investigated for its potential therapeutic effects in conditions such as type 2 diabetes mellitus and ischemia-reperfusion injury. The compound has shown promise in attenuating mitochondrial dysfunction and oxidative damage in various tissues .
Mechanism of Action
The mechanism of action of S-15176 involves the inhibition of the mitochondrial permeability transition and the suppression of cytochrome c release. This leads to the prevention of mitochondrial dysfunction and the preservation of cellular energy production. The compound also exhibits weak protonophoric activity, which contributes to its overall effects on mitochondrial function .
Comparison with Similar Compounds
S-15176 is unique compared to other similar compounds due to its dual action as a partial fatty acid oxidation inhibitor and a mitochondrial permeability transition inhibitor. Similar compounds include trimetazidine, which is also an anti-ischemic agent, and cyclosporin A, which inhibits the mitochondrial permeability transition but does not have the same effects on fatty acid oxidation .
Properties
Molecular Formula |
C31H48N2O4S |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |
InChI |
InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |
InChI Key |
GMNFEHDZQAODON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Synonyms |
N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine S 15176 S-15176 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



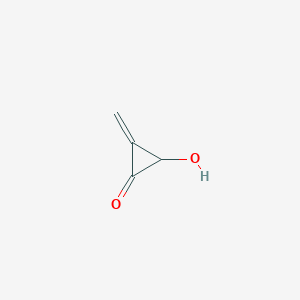
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1243617.png)
![4-Amino-furazan-3-carboxylic acid [5-(2,4-dimethyl-5-nitro-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B1243619.png)



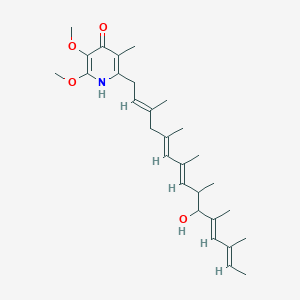
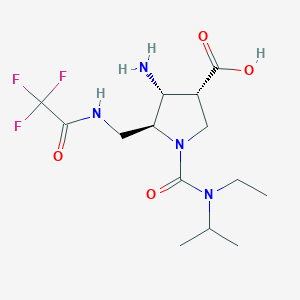
![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)
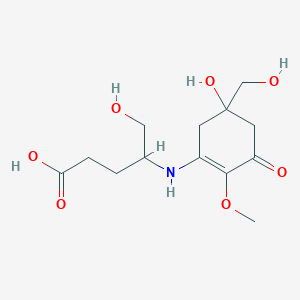
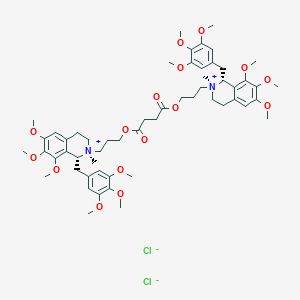
![5,11,18-Trihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaen-3-one](/img/structure/B1243633.png)
